molecular formula C12H16BrClN2 B3078059 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049746-53-3

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B3078059
CAS RN: 1049746-53-3
M. Wt: 303.62 g/mol
InChI Key: FZIUPOJFFGIDAQ-UHFFFAOYSA-N
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Description

“2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C12H16BrClN2 . It has an average mass of 267.165 Da and a monoisotopic mass of 266.041840 Da .


Molecular Structure Analysis

The molecular structure of “2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride” consists of a brominated indole ring attached to an ethanamine group . The presence of bromine and the dimethyl groups on the indole ring may influence the compound’s reactivity and biological activity.

Scientific Research Applications

Brominated Compounds in Indoor Environments

Brominated compounds, including novel brominated flame retardants (NBFRs), are increasingly applied in various consumer goods due to their fire-retardant properties. A critical review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence of NBFRs in indoor air, dust, and consumer products, emphasizing the need for more research on their environmental fate, toxicity, and potential risks. The study identifies knowledge gaps for several NBFRs, underscoring the importance of optimized analytical methods and further research on emission sources and potential leaching Zuiderveen, E. A., Slootweg, J., & de Boer, J. (2020).

Indole Synthesis and Its Applications

Indoles are a crucial class of compounds with a wide range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, offering a classification framework for all indole syntheses. This review serves as a valuable resource for organic chemists interested in the synthesis of indoles and could indirectly relate to the synthesis or research applications of compounds like "2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride" by highlighting methodologies for indole construction Taber, D., & Tirunahari, P. K. (2011).

properties

IUPAC Name

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2.ClH/c1-7-5-10-9(3-4-14)8(2)15-12(10)11(13)6-7;/h5-6,15H,3-4,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIUPOJFFGIDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 6
2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

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